

An In-depth Technical Guide to the Synthesis and Properties of Anthranil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthranil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and physicochemical properties of **anthranil** (2,1-benzisoxazole), a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document details key synthetic methodologies, including mechanistic pathways, experimental protocols, and quantitative data to support researchers in the application of this versatile building block.

Core Properties of Anthranil

Anthranil, with the chemical formula C_7H_5NO , is a bicyclic aromatic compound consisting of a benzene ring fused to an isoxazole ring.^[1] Its unique electronic structure and reactivity make it an important precursor for a variety of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of **anthranil** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NO	[2]
Molar Mass	119.12 g/mol	[2]
Appearance	Clear yellow to brown-red liquid	[2]
Boiling Point	101-102 °C at 15 mmHg	[2]
Density	1.183 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.584	[2]

Spectroscopic Data

The structural elucidation of **anthranil** and its derivatives relies heavily on spectroscopic techniques. Key spectroscopic data for the parent **anthranil** molecule are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton and carbon NMR spectra is crucial for the unambiguous identification of **anthranil**.

¹³ C NMR Chemical Shifts (δ, ppm)	Reference
110.8 (C7)	[3]
120.5 (C4)	[3]
Additional signals not specified	

Note: A comprehensive list of assigned ¹³C NMR chemical shifts for the parent **anthranil** is not readily available in the cited literature. The provided data is for the benzoxazole ring system as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of **anthranil** provides information about its functional groups and overall structure. A representative spectrum can be found through online spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of benzoxazole derivatives, closely related to **anthranil**, shows absorption maxima in the UVA range, typically between 336 to 374 nm when dissolved in ethanol.[4]

Key Synthesis Mechanisms and Protocols

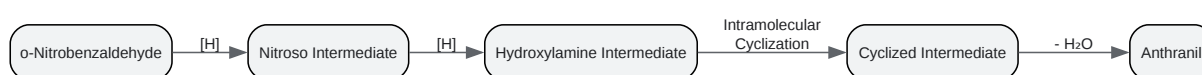
Several synthetic routes to the **anthranil** core have been developed, each with its own advantages and limitations. This section details the mechanisms and, where available, the experimental protocols for the most significant of these methods.

Reductive Cyclization of o-Nitroaromatic Compounds

A common and effective method for synthesizing **anthranils** is the reductive cyclization of ortho-substituted nitroarenes. The specific precursor can vary, with o-nitrobenzaldehydes and o-nitrobenzyl derivatives being common starting materials.

Mechanism: Reductive Cyclization of o-Nitrobenzaldehyde

The mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization with the adjacent aldehyde group, followed by dehydration to yield the **anthranil** ring.



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Reductive cyclization of o-nitrobenzaldehyde.

Experimental Protocol: Synthesis of **Anthranil** from o-Nitrobenzaldehyde

This protocol is a representative procedure compiled from general descriptions in the literature and should be optimized for specific applications.

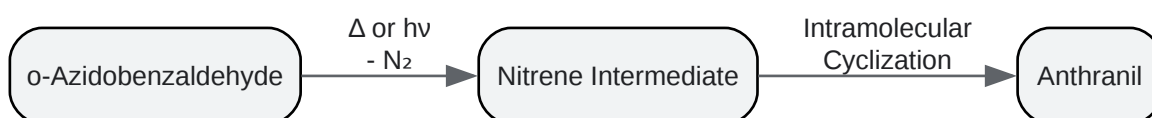
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde in a suitable solvent such as ethanol or acetic acid.
- **Reduction:** Add a reducing agent, such as tin(II) chloride (SnCl_2) in the presence of a strong acid (e.g., concentrated HCl), portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Cyclization of o-Azidocarbonyl Compounds

The thermal or photochemical decomposition of ortho-azidocarbonyl compounds provides a clean and often high-yielding route to **anthranils**.

Mechanism: Cyclization of o-Azidobenzaldehyde

Upon heating or irradiation, o-azidobenzaldehyde loses a molecule of nitrogen gas to form a highly reactive nitrene intermediate. This nitrene then undergoes rapid intramolecular cyclization with the adjacent carbonyl oxygen to form the stable **anthranil** ring system.^[1]



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Cyclization of o-azidobenzaldehyde.

Experimental Protocol: Synthesis of 3-Phenyl**anthranil** from 2-Azidobenzophenone

This method demonstrates the synthesis of a substituted **anthranil** and can be adapted for other derivatives.

- Reaction Setup: Dissolve 2-azidobenzophenone in dry xylene in a round-bottom flask equipped with a reflux condenser.[5]
- Thermolysis: Heat the solution to reflux. The reaction proceeds with the evolution of nitrogen gas.[5]
- Reaction Monitoring: Monitor the reaction by TLC until all the starting azide has been consumed.
- Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting 3-phenyl**anthranil** is often obtained in quantitative yield and may not require further purification.[5]

Metal-Free Synthesis from o-Carbonyl Anilines

A modern and environmentally friendly approach to **anthranil** synthesis involves the metal-free oxidation of ortho-carbonyl anilines.

Mechanism

This reaction is proposed to proceed through the in-situ generation of an iminoiodane intermediate from the aniline and an iodine(III) reagent like iodosobenzene (PhIO). This intermediate then rearranges to form a nitrene, which subsequently undergoes intramolecular cyclization with the ortho-carbonyl group to yield the **anthranil**.

Quantitative Data on Anthranil Synthesis

The efficiency of different synthetic methods for producing **anthranil** and its derivatives varies depending on the starting materials and reaction conditions. Table 2 summarizes reported yields for several key transformations.

Starting Material	Reagents and Conditions	Product	Yield (%)	Reference
2-Azidobenzophenone	Xylene, reflux	3-Phenylanthranil	Quantitative	[5]
2-Azidobenzoic acids	Photolysis, base	2,1-Benzisoxazol-3(1H)-ones	up to 40%	[6]
o-Nitroarenes	Electrochemical reduction	3-(Acylamidoalkyl)-2,1-benzisoxazoles	up to 81%	[7]
o-Nitrobenzyl bromide	Bromine, UV irradiation (for starting material)	o-Nitrobenzyl bromide	45-55%	[8]

Applications in Drug Development and Materials Science

The **anthranil** scaffold is a key component in a wide range of biologically active molecules and functional materials. Its derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[9] The ability to functionalize the **anthranil** ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a valuable platform for the development of new pharmaceuticals and organic electronic materials.

This guide provides a foundational understanding of the synthesis and properties of **anthranil**. For more specific applications and detailed procedures, researchers are encouraged to consult the primary literature cited herein.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of Anthranil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196931#anthranil-synthesis-mechanism-and-properties]

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